The synthesis of CP 47497 involves several key steps that can be adapted based on desired analogs. The primary synthetic route utilizes a phenolic compound as a starting material, followed by alkylation and hydroxylation reactions.
The molecular structure of CP 47497 features a complex arrangement that includes a cyclohexanol moiety and a long aliphatic chain.
CP 47497 can undergo various chemical reactions typical of phenolic compounds and aliphatic alcohols.
CP 47497 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2, mimicking the effects of natural cannabinoids like Δ9-tetrahydrocannabinol.
Studies indicate that CP 47497 can produce behavioral effects in animal models similar to those observed with Δ9-tetrahydrocannabinol, supporting its role as a potent cannabinoid agonist .
CP 47497 possesses several distinct physical and chemical properties that influence its behavior in biological systems.
CP 47497 is utilized primarily in scientific research focused on understanding cannabinoid receptor mechanisms and their physiological effects.
CP 47,497 (C₂₁H₃₄O₂) emerged from Pfizer's research laboratories in the early 1980s as part of a program to develop novel analgesic compounds targeting the endocannabinoid system. Unlike traditional cannabinoids derived from Cannabis sativa, CP 47,497 represented a class of non-traditional synthetic cannabinoids featuring a bicyclic cyclohexylphenol structure devoid of the pyran ring characteristic of phytocannabinoids like Δ9-THC [1] [7]. Initial pharmacological screening revealed its potent agonistic activity at cannabinoid receptors, with a binding affinity (Kd) of 2.1 nM for CB1 receptors—significantly higher than Δ9-THC’s affinity [1]. This high affinity was attributed to two critical structural features:
Early animal studies demonstrated that CP 47,497 induced classical cannabinoid tetrad effects (hypothermia, analgesia, catalepsy, and locomotor suppression) at lower doses than Δ9-THC, confirming its enhanced in vivo potency [3]. Pfizer’s research established foundational structure-activity relationship (SAR) principles for synthetic cannabinoids, showing that optimal receptor interaction required both the dimethylalkyl side chain and the specific stereochemistry of the cyclohexanol ring [(1R,3S)-configuration] [7].
Table 1: Key Structural and Pharmacological Features of CP 47,497 and Analogs
Compound | Chemical Features | CB1 Affinity (Ki) | Relative Potency vs. Δ9-THC |
---|---|---|---|
CP 47,497 (C7) | 5-(1,1-dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol | 2.1 nM | 3–5× higher |
Cannabicyclohexanol (C8) | 5-(1,1-dimethyloctyl) analog | 0.9 nM* | 5–8× higher |
1-Methoxy-JWH-441 | Methoxy substitution at C1 | >10,000 nM | Inactive |
*Data derived from homolog potency studies [1] [7].
CP 47,497 became instrumental in distinguishing the functional and distributional differences between CB1 and CB2 receptor subtypes. Radiolabeled CP 55,940—a structural analog of CP 47,497 with a hydroxypropyl side chain—was used in 1988 to identify and characterize the first cannabinoid receptor (CB1) in rat brain membranes [3] [9]. Subsequent studies with CP 47,497 confirmed its selective CB1 agonism, with 5–10-fold higher affinity for CB1 over CB2 receptors [1] [6]. This selectivity provided critical insights:
Table 2: Role of CP 47,497 in Differentiating Cannabinoid Receptors
Receptor | Primary Tissue Distribution | CP 47,497 Binding Affinity | Functional Role Elucidated |
---|---|---|---|
CB1 | CNS (neurons) | High (Ki = 2.1 nM) | Motor inhibition, analgesia, hypothermia |
CB2 | Peripheral immune cells (microglia) | Low (Ki > 500 nM) | Minimal immunomodulatory effects |
In 2008, CP 47,497 and its C8 homologue (cannabicyclohexanol) were identified as the first synthetic cannabinoids in the herbal product "Spice" by researchers at the University of Freiburg [1] [8]. These compounds were sprayed onto plant material and marketed as "legal incense," circumventing drug laws through labels like "not for human consumption" [8] [10]. The C8 homologue—5-(1,1-dimethyloctyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol—was particularly prevalent due to its enhanced potency (5–8× higher than Δ9-THC) and lower production costs [1] [8].
Three factors drove their proliferation:
By 2009, Germany, France, and Lithuania had emergency-scheduled CP 47,497 and its C6–C9 homologs. The U.S. DEA followed in 2011, placing CP 47,497 and cannabicyclohexanol into Schedule I via temporary order, citing "imminent public health hazard" due to widespread abuse and unpredictable toxicity [1] [10].
Table 3: Global Regulatory Timeline for CP 47,497 and Homologues
Date | Jurisdiction | Action Taken |
---|---|---|
Jan 2009 | Germany | Added CP 47,497-C6, C7, C8, C9 to Anlage II of BtMG |
Feb 2009 | France | Emergency ban of C6–C9 homologues |
Jun 2009 | Lithuania | Scheduled all C6–C9 dimethylalkyl analogs |
Mar 2011 | United States | DEA temporary Schedule I placement of C7 and C8 homologues |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7